molecular formula C9H5ClN2O2S2 B1223338 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338760-78-4

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B1223338
CAS No.: 338760-78-4
M. Wt: 272.7 g/mol
InChI Key: NDYKFFAREALEPX-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is a specialized heterocyclic compound recognized for its role as a cyclooxygenase-2 (COX-2) inhibitor. The compound's core structure, a 1,2,3-thiadiazole ring substituted with a carboxylic acid and a 4-chlorophenylsulfanyl group, is integral to its biological activity. COX-2 is a key enzyme in the inflammatory response, and selective inhibitors are valuable tools for probing the arachidonic acid pathway and the mechanisms of inflammation, pain, and fever in experimental models. Research into this compound and its analogs focuses on understanding structure-activity relationships to develop new therapeutic agents with improved efficacy and safety profiles. It serves as a critical intermediate in medicinal chemistry for the synthesis of more complex molecules designed to target inflammatory diseases and certain types of cancer. This product is supplied For Research Use Only, intended for laboratory research and development purposes in cell-based assays, biochemical studies, and as a synthetic building block. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S2/c10-5-1-3-6(4-2-5)15-9-7(8(13)14)11-12-16-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYKFFAREALEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377259
Record name 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-78-4
Record name 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Six-Step Synthesis from 4-Chlorobenzoic Acid

A widely documented approach begins with 4-chlorobenzoic acid as the precursor. The sequence involves:

  • Esterification : Reaction with methanol and concentrated sulfuric acid to form methyl 4-chlorobenzoate (80% yield).

  • Hydrazide Formation : Treatment with hydrazine hydrate in ethanol yields 4-chlorobenzoyl hydrazide (90% yield).

  • Potassium Salt Preparation : Reaction with carbon disulfide (CS₂) and potassium hydroxide in ethanol produces the potassium dithiocarbazate intermediate (94% yield).

  • Cyclization : Acidic cyclization with concentrated H₂SO₄ at 0°C for 6 hours generates 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (81% yield).

  • Sulfonation : Chlorination of the thiol intermediate using Cl₂ gas in 1,2-dichloroethane/water forms the sulfonyl chloride derivative (42% yield).

  • Carboxylation : Oxidation or carboxylation under controlled conditions introduces the carboxylic acid group, though this step often requires optimization for yield enhancement.

Key challenges include the low solubility of intermediates in polar solvents and the need for precise temperature control during cyclization.

Thiosemicarbazide-Based Cyclization

An alternative route employs thiosemicarbazide and substituted carboxylic acids. For example:

  • Reactants : 4-Chlorobenzenesulfonyl chloride and thiosemicarbazide are condensed in dry dichloromethane with a base (e.g., triethylamine).

  • Cyclization Agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate ring closure at 80–110°C, yielding the thiadiazole core.

  • Yield Optimization : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 5 minutes at 600 W) while maintaining yields above 85%.

Alternative Synthetic Strategies

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A solvent-free, one-pot method avoids toxic reagents like POCl₃:

  • Procedure : Thiosemicarbazide and 4-chlorobenzenesulfonyl chloride are heated with PPE at 120°C, directly forming the thiadiazole ring.

  • Advantages : Eliminates intermediate isolation steps, achieving 78–88% yields with reduced environmental impact.

Ultrasonic and Grinding Techniques

  • Ultrasonic Irradiation : Enhances reaction kinetics via cavitation, completing cyclization in 30 minutes at 80°C (61% yield).

  • Mechanochemical Grinding : Solid-state reactions using catalytic H₂SO₄ achieve 77% yield without solvents, ideal for scalable production.

Industrial-Scale Production Considerations

Reaction Condition Optimization

ParameterLaboratory ScaleIndustrial Scale
Temperature0–80°C25–100°C (jacketed reactors)
SolventEthanol, DCMToluene, 1,2-dichloroethane
CatalystH₂SO₄, POCl₃Heterogeneous catalysts (e.g., zeolites)
Yield42–90%65–75% (after recycling)

Continuous flow reactors improve heat transfer and mixing efficiency, particularly during sulfonation and carboxylation stages.

Analytical Characterization

Structural Confirmation Techniques

  • ¹H-NMR : Aromatic protons appear at δ 7.6–8.1 ppm, while the carboxylic acid proton resonates at δ 13.2–13.5 ppm.

  • IR Spectroscopy : Key peaks include ν(C=O) at 1680–1700 cm⁻¹ and ν(S–S) at 500–550 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 272.73 (C₉H₅ClN₂O₂S₂).

Purity Assessment

  • HPLC : Retention time of 6.8–7.2 minutes using a C18 column (acetonitrile/water, 0.1% TFA).

  • Elemental Analysis : Acceptable deviation ≤0.4% for C, H, N, and S .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines (if nitro groups are present).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, it has been shown to inhibit glycolate oxidase, an enzyme involved in photorespiration in plants .

Medicine

In medicinal chemistry, derivatives of this compound have been explored for their antiviral and antibacterial properties . These derivatives can potentially be developed into new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable, functionalized structures.

Mechanism of Action

The mechanism by which 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid exerts its effects often involves binding to specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of glycolate oxidase, preventing the enzyme from catalyzing its normal reaction . This binding typically involves interactions with key residues in the enzyme’s active site, such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic Acid
  • Molecular Formula : C₁₀H₈N₂O₂S₂
  • Molecular Weight : 252.31 g/mol .
  • Key Differences: Substitution of the chlorophenyl group with a methylphenyl group reduces molecular weight and alters lipophilicity. No reported biological activity in the provided evidence, suggesting the chloro group is critical for enzyme inhibition or anticancer effects.
5-[(4-Trifluoromethylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic Acid
  • Molecular Formula : C₁₀H₅F₃N₂O₂S₂
  • Synonyms: AGN-PC-0KKYF5, AC1MCRX1 .

Heterocyclic Core Modifications

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Replaces the thiadiazole core with a triazole ring.
  • Activity :
    • Demonstrates high antitumor activity (68.09% growth inhibition against NCI-H522 lung cancer cells) .
    • Outperforms ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (70.94% growth inhibition) in the same cell line .
Thiophene Derivatives with 4-Chlorophenyl Groups
  • Example : 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (Compound 16) .
  • Activity :
    • Exhibits higher anticancer activity than doxorubicin in vitro.
    • Activity depends on substituents attached to the thiophene unit, emphasizing the role of heterocyclic diversity .

Hybrid Structures with Sulfanyl Linkages

3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6e)
  • Structure : Combines pyrazole and thiadiazine moieties with a 4-chlorophenyl group.
  • Synthesis : Prepared via coupling reactions involving HOBt and EDC .
  • Activity: No explicit data provided, but hybrid structures often target multiple biological pathways.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Example : Compound 8q (IC₅₀ = 49.71 µM against α-glucosidase) .
  • Key Comparison :
    • Sulfanyl linkages enhance enzyme inhibition but differ in target specificity (e.g., α-glucosidase vs. GO inhibition by the parent compound) .

Biological Activity

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (CAS No. 338760-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₅ClN₂O₂S₂
  • Molecular Weight : 272.73 g/mol
  • Melting Point : 189-190 °C

Antibacterial Activity

Research has demonstrated that compounds within the thiadiazole family exhibit varying degrees of antibacterial activity. For instance, a study evaluated several derivatives of thiadiazoles, including this compound, against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial effects, particularly notable against Bacillus subtilis .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
This compoundModerateStrong

Antiviral Activity

The antiviral potential of thiadiazole derivatives has been explored extensively. A study highlighted that certain derivatives exhibited significant activity against Tobacco Mosaic Virus (TMV), with induction potencies exceeding those of standard antiviral agents. Specifically, the compound demonstrated a direct anti-TMV activity with an induction potency of approximately 61.03% at a concentration of 50 µg/mL .

Anticancer Activity

Thiadiazole derivatives have also shown promise in cancer research. In vitro studies indicated that this compound exhibited notable cytotoxic effects on various cancer cell lines. For example, one derivative displayed an IC50 value of 0.058 µM against T47D breast cancer cells, comparable to established chemotherapeutic agents like doxorubicin .

Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
T47D0.0583.13
U2OS0.69-
HeLa0.70-

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It was found to be a potent inhibitor of acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

  • Antimicrobial Screening : In a comprehensive study on the antimicrobial properties of thiadiazole derivatives, it was found that those containing the chlorophenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-chlorinated counterparts .
  • Antiviral Efficacy : Another investigation into the antiviral properties of thiadiazole derivatives revealed that the presence of specific substituents significantly influenced their efficacy against viral pathogens like TMV .
  • Cytotoxicity Profiles : A comparative analysis on various cancer cell lines indicated that specific structural modifications in thiadiazoles could lead to increased cytotoxicity and selectivity towards cancerous cells over normal cells .

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